molecular formula C26H25N3O5S3 B2561467 ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 896027-17-1

ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2561467
M. Wt: 555.68
InChI Key: OUTXAIHTOFFMAI-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C26H25N3O5S3 and its molecular weight is 555.68. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Applications

The compound has been associated with the development of efficient multicomponent synthesis approaches. For example, thiazolo[3,2-a]pyridines, which share structural motifs with the target compound, have been prepared using multicomponent reactions involving aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles. This method showcases a promising route for the synthesis of compounds with potential anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Synthesis of Derivatives

Research has also been conducted on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This synthesis route underlines the versatility and reactivity of related chemical structures, leading to compounds with diverse potential applications (Mohamed, 2014).

Antimicrobial and Antituberculosis Activities

The compound and its derivatives have been explored for their antimicrobial and antituberculosis properties. Novel benzothiazole-containing derivatives, for instance, have been synthesized and shown to exhibit antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, highlighting the compound's relevance in the search for new therapeutic agents (Bhoi et al., 2016).

properties

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)propanoylamino]-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S3/c1-2-34-26(31)29-14-12-18-21(16-29)36-25(23(18)24-27-19-10-6-7-11-20(19)35-24)28-22(30)13-15-37(32,33)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTXAIHTOFFMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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